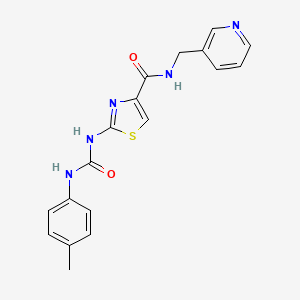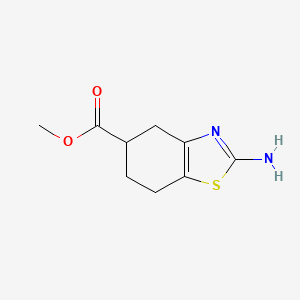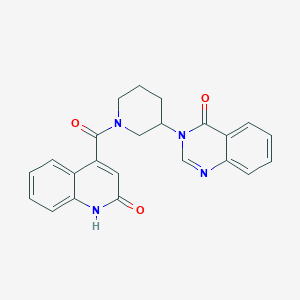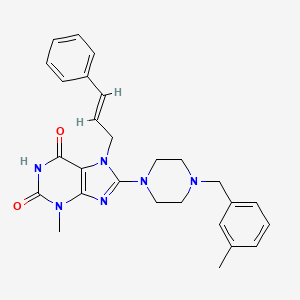
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (4-TPH-HCl) is a compound with a wide range of potential applications in the scientific research field. It is a type of pyridine derivative with a thiophene ring attached to the pyridine ring. It has a molecular weight of 229.7 g/mol and a melting point of 140-141°C. 4-TPH-HCl is a white, crystalline solid that is soluble in water and a variety of organic solvents.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthesis of Thiophene Derivatives : Thiophene derivatives have been synthesized and studied for their antioxidant activity. For example, derivatives like thioxopyrimidine exhibit stronger antioxidant activity compared to other derivatives, indicating their potential in combating oxidative stress-related diseases (Akbas et al., 2018).
- Pharmacological Properties of Tetrahydropyridines (THPs) : Tetrahydropyridines are part of many biologically active systems, and their neurotoxic properties have driven research into their pharmacological characteristics. This research has yielded promising drug candidates for various diseases, showcasing the significant therapeutic potential of THP derivatives (Mateeva et al., 2005).
Materials Science and Chemical Synthesis
- Fluorescence Properties : Certain thiophene derivatives have been synthesized and demonstrated active fluorescence properties, which could be leveraged in developing fluorescent markers or probes in biological and materials science research (Al-Masoudi et al., 2015).
- Charge Transfer Materials : Studies on 4,6-di(thiophen-2-yl)pyrimidine derivatives have aimed at improving charge transfer properties for applications in electronic devices. These derivatives can potentially serve as hole or electron transport materials in organic electronic devices due to their favorable electronic and photophysical properties (Irfan, 2014).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potentials : Some derivatives of thiophene and tetrahydropyridines have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. These compounds have shown promising results against certain cancer cell lines and microbial strains, underscoring their potential in developing new therapeutic agents (Patel & Patel, 2017).
Corrosion Inhibition
- Corrosion Inhibition : Thiophene Schiff bases have been investigated for their efficacy as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates and offering potential applications in industrial maintenance and preservation (Daoud et al., 2014).
Propriétés
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCOGJGHJXXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)


![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)


![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

